

A Technical Guide to Urea-13C: Commercial Suppliers, Purity Standards, and Applications

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Compound of Interest

Compound Name: Urea-13C

Cat. No.: B131492

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Urea-13C**, a stable isotope-labeled compound critical for diagnostic and research applications. This document details commercially available sources, purity standards, and the analytical methodologies used to ensure its quality. Furthermore, it outlines its primary application in the Urea Breath Test for the diagnosis of *Helicobacter pylori* infection and its broader use in metabolic research.

Commercial Suppliers and Purity Standards of Urea-13C

Urea-13C is available from several reputable suppliers, catering to both research and pharmaceutical development needs. The purity of **Urea-13C** is a critical parameter, with standards often dictated by the intended application. For diagnostic use, adherence to pharmacopeial standards such as the United States Pharmacopeia (USP) is typically required. Research applications may utilize high-purity grades that are characterized by isotopic enrichment and chemical purity.

Below is a summary of prominent commercial suppliers and the typical purity standards they offer for **Urea-13C**.

Supplier	Grade	Isotopic Purity (atom % ¹³ C)	Chemical Purity	Relevant Standards
Sigma-Aldrich (Merck)	Research Grade	≥ 99%	≥ 99% (CP)	-
USP Reference Standard	-	Meets USP specifications	USP	
Cambridge Isotope Laboratories, Inc.	Research Grade	99%	≥ 98%	-
cGMP Grade	99%	Meets USP specifications	USP, cGMP	
Otsuka Pharmaceutical	Pharmaceutical Grade	-	Meets USP specifications	USP
Medical Isotopes, Inc.	Research Grade	≥ 99%	≥ 98%	-
Alsachim	Isotope Labeled Standard	≥ 99%	-	ISO 17034
Cayman Chemical	Research Grade	≥ 99%	≥ 98%	-

Quality Control and Purity Analysis: Experimental Protocols

The quality of **Urea-¹³C** is assessed through a series of analytical tests to determine its chemical purity, isotopic enrichment, and the presence of any impurities. The United States Pharmacopeia (USP) provides a detailed monograph for Urea C 13, outlining specific analytical procedures.^[1]

Assay for Chemical Purity (HPLC Method)

This method determines the percentage of **Urea-¹³C** in the material.

- Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify **Urea-13C**. The response of the sample is compared to a USP Urea C 13 Reference Standard (RS).
- Instrumentation: A liquid chromatograph equipped with a 200-nm UV detector and a 4.6-mm × 25-cm column with 5-μm packing L8 (a robust, general-purpose C18 phase).
- Mobile Phase: Water or a suitable buffer system.
- Standard Preparation: A solution of USP Urea C 13 RS is prepared in the mobile phase at a known concentration of about 2 mg/mL.
- Assay Preparation: A solution of the **Urea-13C** sample is prepared in the mobile phase to a final concentration of about 2 mg/mL.
- Procedure:
 - Set the HPLC flow rate to approximately 0.8 mL per minute.
 - Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
 - Record the chromatograms and measure the peak responses for the major peaks.
 - The quantity of **Urea-13C** is calculated by comparing the peak response of the Assay preparation to that of the Standard preparation.
- Acceptance Criteria: The content of $^{13}\text{CH}_4\text{N}_2\text{O}$ is not less than 99.0 percent and not more than 100.5 percent.^[1]

Isotopic Purity (GC-MS Method)

This test confirms the enrichment of the ^{13}C isotope.

- Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate urea from the solvent and then determine the relative abundance of the ^{13}C isotope by mass-to-charge ratio.

- Instrumentation: A gas chromatograph connected to a mass spectrometer. The GC is equipped with a 0.25-mm × 15-m capillary column coated with a 0.1-μm film of phase G47.
- Sample Preparation: A solution of **Urea-13C** is prepared in methanol at a concentration of about 12 mg/mL.
- GC-MS Parameters:
 - Injection Port Temperature: 250°C
 - Detector Temperature: 200°C
 - Transfer Line Temperature: 265°C
 - Carrier Gas: Helium
 - Mass Spectrometer Mode: Single-ion response
 - Electron Energy: 70 eV
- Procedure:
 - Inject approximately 1 μL of the sample solution into the gas chromatograph.
 - Record the total ion chromatogram and acquire mass spectra across the major peak.
 - Measure the peak intensities at mass-to-charge ratios of 60, 61, 62, and 63.
 - The percentage of 13C is calculated based on the relative intensities of these ions.
- Acceptance Criteria: The isotopic purity should be at least 99 atom % 13C for most research and pharmaceutical grades.

Limit of Biuret

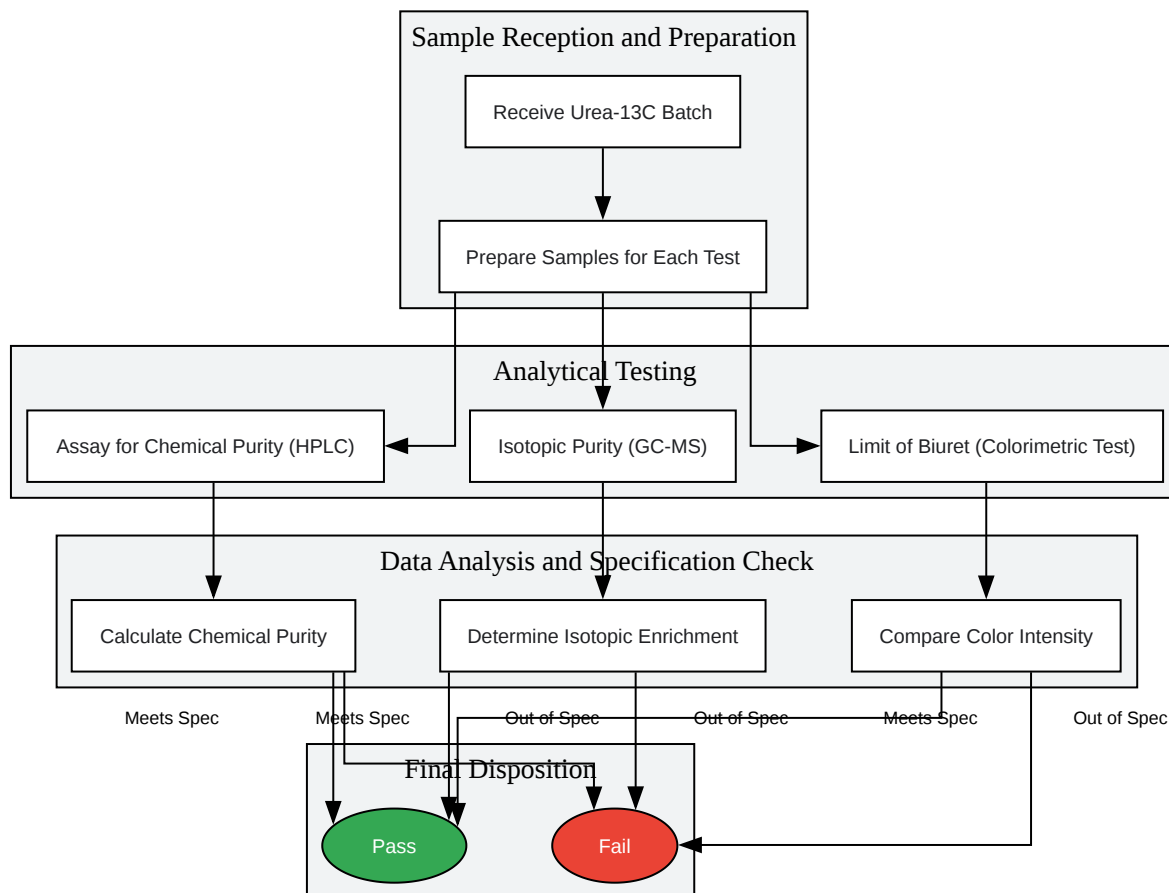
This test quantifies the amount of biuret, a common impurity formed during the synthesis of urea.

- Principle: A colorimetric test where biuret reacts with copper sulfate in an alkaline solution to produce a reddish-violet color. The intensity of the color is proportional to the concentration of biuret.
- Reagents:
 - Sodium hydroxide solution (10 in 100)
 - Copper sulfate solution (0.5 in 100)
 - Biuret standard solution (approximately 0.033 mg/mL)
- Procedure:
 - Prepare a test solution by dissolving 100.0 mg of **Urea-13C** in 3 mL of water.
 - To the test solution and 3 mL of the Biuret standard solution, add 3 mL of the sodium hydroxide solution and about 3 drops of the copper sulfate solution.
 - Mix and allow to stand for 5 minutes.
 - Visually compare the color of the test solution to the standard solution.
- Acceptance Criteria: The reddish-violet color in the test solution should not be more intense than that of the standard solution, which corresponds to not more than 0.1% of biuret.^[1]

Visualization of Experimental Workflow and Metabolic Pathway

Quality Control Workflow for Urea-13C

The following diagram illustrates the key steps in the quality control testing of a batch of **Urea-13C**.



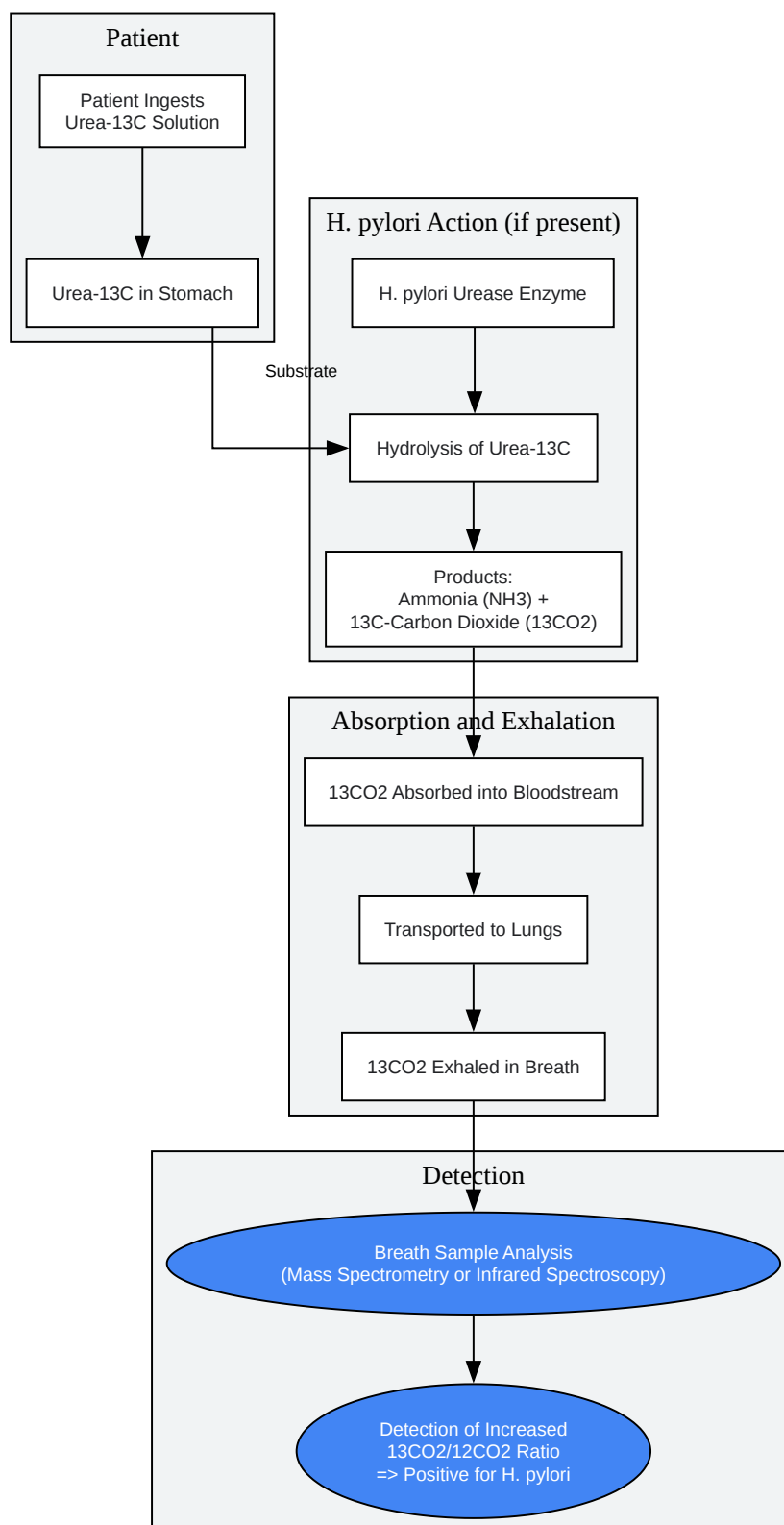
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Figure 1: Quality Control Workflow for **Urea-13C**.

The Urea Breath Test: A Metabolic Pathway for *H. pylori* Detection

The primary clinical application of **Urea-13C** is in the non-invasive diagnosis of *Helicobacter pylori* infection. This diagnostic test relies on the enzymatic activity of urease, which is produced in large quantities by *H. pylori*.

The following diagram illustrates the metabolic pathway of the Urea Breath Test.



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Figure 2: Metabolic Pathway of the Urea Breath Test for *H. pylori* Detection.

Conclusion

Urea-13C is a vital tool in both clinical diagnostics and metabolic research. For professionals in drug development and scientific research, a thorough understanding of its commercial sources, purity standards, and the analytical methods for its quality control is paramount. The well-established Urea Breath Test serves as a prime example of its application, and its use as a tracer in broader metabolic studies continues to provide valuable insights into cellular metabolism. The stringent quality control, as outlined by pharmacopeial standards, ensures the reliability and accuracy of the data generated using this important stable isotope-labeled compound.

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References

- 1. pharmacopeia.cn [pharmacopeia.cn]
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